3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid
Overview
Description
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[221]heptane-2-carboxylic acid is a complex organic compound with a unique structure that combines a bicyclic heptane ring with a naphthothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid involves multiple steps, starting with the preparation of the naphthothiophene core. This can be achieved through cycloaddition reactions, Friedel-Crafts acylation, or other annulation methods . The bicyclic heptane ring is then introduced through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods .
Chemical Reactions Analysis
Types of Reactions
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions can vary widely, but often involve the use of solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or alkane .
Scientific Research Applications
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[22
Mechanism of Action
The mechanism by which 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding . The pathways involved could include signal transduction, metabolic processes, or gene expression .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid: This compound has a similar structure but with a different bicyclic ring system.
2,3-Dihydro- and 5-chloro-2,3-dihydro-naphtho[1,2-b]furan-2-carboxylic acid: These compounds share the naphthothiophene core but differ in their functional groups and overall structure.
Uniqueness
The uniqueness of 3-[(3-Carbamoyl-4,5-dihydronaphtho[1,2-b]thiophen-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid lies in its combination of a bicyclic heptane ring with a naphthothiophene moiety, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(3-carbamoyl-4,5-dihydrobenzo[g][1]benzothiol-2-yl)carbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c23-19(25)17-14-8-7-10-3-1-2-4-13(10)18(14)29-21(17)24-20(26)15-11-5-6-12(9-11)16(15)22(27)28/h1-4,11-12,15-16H,5-9H2,(H2,23,25)(H,24,26)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHHEYSSZNRQCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)NC3=C(C4=C(S3)C5=CC=CC=C5CC4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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